N,N-bis(furan-2-ylmethyl)-4-propoxybenzamide
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Overview
Description
N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is a complex organic compound characterized by the presence of furan rings and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. One common method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields. For instance, the reaction of 2-furoic acid with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation can produce the desired amide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient synthesis. The use of renewable resources, such as biomass-derived furfural, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The furan rings and benzamide core allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-DIFURFURYLOXAMIDE: Shares the furan ring structure but differs in the amide linkage.
Furan-2-carboxamide derivatives: Similar in having furan rings but vary in the substituents on the amide group.
Uniqueness
N,N-BIS[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is unique due to its combination of furan rings and a propoxybenzamide core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-4-propoxybenzamide |
InChI |
InChI=1S/C20H21NO4/c1-2-11-23-17-9-7-16(8-10-17)20(22)21(14-18-5-3-12-24-18)15-19-6-4-13-25-19/h3-10,12-13H,2,11,14-15H2,1H3 |
InChI Key |
GHDHYORLINMKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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